![molecular formula C20H16N4OS B11085704 3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11085704.png)
3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminothiophene-2-carboxamides with quinoline derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of quinoline derivatives with different functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a PLC-γ inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of phosphoinositides and thereby inhibiting cell signaling pathways involved in cancer cell proliferation and migration . The compound’s unique structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyano-2-thiophenecarboxamides: These compounds are used as synthons for the preparation of thieno[3,2-d]pyrimidine derivatives.
Thieno[2,3-b]pyridine derivatives: Known for their biological activities, including enzyme inhibition and anticancer properties.
Uniqueness
3-Amino-N-(3-quinolinyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide stands out due to its unique combination of a quinoline moiety with a thienopyridine core. This structural feature enhances its ability to interact with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H16N4OS |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
6-amino-N-quinolin-3-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C20H16N4OS/c21-17-14-9-12-5-3-7-16(12)24-20(14)26-18(17)19(25)23-13-8-11-4-1-2-6-15(11)22-10-13/h1-2,4,6,8-10H,3,5,7,21H2,(H,23,25) |
InChI Key |
IJXFXJALKIRJNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.